molecular formula C3H6 B074515 2-Deuterioprop-1-ene CAS No. 1184-59-4

2-Deuterioprop-1-ene

Cat. No. B074515
CAS RN: 1184-59-4
M. Wt: 43.09 g/mol
InChI Key: QQONPFPTGQHPMA-WFVSFCRTSA-N
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Description

2-Deuterioprop-1-ene, also known as 2-dipropene, is a hydrocarbon molecule with the chemical formula C3H6D2. It is a structural isomer of propene and is composed of three carbon atoms and six hydrogen atoms, with two of the hydrogen atoms replaced by deuterium atoms1. It is a colorless gas at room temperature and is used as a reagent in organic synthesis1.



Synthesis Analysis

2-Deuterioprop-1-ene is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a reaction medium for catalytic hydrogenation reactions1. However, the exact synthesis routes of 2-Deuterioprop-1-ene are not detailed in the search results.



Molecular Structure Analysis

The molecular structure of 2-Deuterioprop-1-ene is based on its chemical formula, C3H6D2. It consists of three carbon atoms and six hydrogen atoms, with two of the hydrogen atoms replaced by deuterium atoms1. The exact molecular structure analysis is not provided in the search results.



Chemical Reactions Analysis

The mechanism of action of 2-Deuterioprop-1-ene is based on its ability to form stable bonds with other molecules. 2-Deuterioprop-1-ene is a reactive molecule, and when it reacts with other molecules, it forms covalent bonds1. These covalent bonds are strong and can be used to form polymers or to catalyze chemical reactions1.



Physical And Chemical Properties Analysis

2-Deuterioprop-1-ene is a relatively stable molecule. It is also relatively non-toxic and has a low vapor pressure, making it suitable for use in laboratory experiments1. The main limitation of using 2-Deuterioprop-1-ene in laboratory experiments is that it is a relatively reactive molecule, and it can react with other molecules in the experiment1.


Safety And Hazards

The safety and hazards of 2-Deuterioprop-1-ene are not detailed in the search results. However, as a general rule, it is important to handle all chemicals with care and to follow safety guidelines to prevent any potential harm.


Future Directions

There are a number of potential future directions for research into 2-Deuterioprop-1-ene. These include further research into its synthesis methods, its mechanism of action, its biochemical and physiological effects, and its potential uses in laboratory experiments1.


Please note that the information provided is based on the available search results and may not cover all aspects of 2-Deuterioprop-1-ene. For a more comprehensive understanding, further research and reading of relevant academic papers are recommended.


properties

IUPAC Name

2-deuterioprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6/c1-3-2/h3H,1H2,2H3/i3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQONPFPTGQHPMA-WFVSFCRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

43.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Deuterioprop-1-ene

Synthesis routes and methods I

Procedure details

A modified resinous polymer of propylene containing approximately 10% by weight methacrylic acid was prepared as follows: 0.5 grams of Lupersol 256 Peroxide (peroxyhexanoic acid manufactured by Wallace & Tiernan Inc., Lucidol Division) was added to a reactor containing 200 grams of substantially crystalline homopolymeric polypropylene powder, 25 grams of methacrylic acid and 600 grams of water. The mixture was then heated at just below reflux temperature, about 95° C., for one hour. The product was filtered and washed with water followed by acetone and then dried in a vacuum oven at 75° C. for two hours. The modified resinous polymer of propylene weighed 225.6 grams.
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polypropylene
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25 g
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600 g
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Synthesis routes and methods II

Procedure details

When the reaction is a two-stage partial oxidation of propylene to acrylic acid, some or even all of the fresh propane may also be supplied into the starting reaction gas mixture for the second stage of the partial oxidation (however, this starting reaction gas mixture is sometimes not explosive even when this qualification was actually true for the starting reaction gas mixture for the first stage of the partial oxidation). This is advantageous in particular because the undesired side reaction of propane to give propionaldehyde and/or propionic acid starts in particular from the first partial oxidation stage (propylene→acrolein) under the conditions thereof. It is also advantageous to divide a fresh propane supply substantially uniformly between the first and the second partial oxidation stage.
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Synthesis routes and methods III

Procedure details

There are few references reported in the literature relating to the production of acrylic acid from propane. U.S. Pat. No. 5,198,580 (Standard Oil) discloses a process for partial oxidation of propane to yield acrylic acid, propylene, acrolein, acetic acid and carbon oxides. The process involves the reaction of propane in admixture with a molecular oxygen-containing gas in a reaction zone with a catalyst containing Bib, Moc, Vv, Aa, Dd, Ee, Ox; where A is one or more of K, Na, Li, Cs and TI; D is one or more of Fe, Ni, Co, Zn, Ce and La; E is one or more of W, Nb, Sb, Sn, P, Cu, Pb, B, Mg, Ca and Sr; a, d and e is each from 0 to 10; b is from 0.1 to 10; c is from 0.1 to 20; v is from 0.1 to 10; c:b is from 2:1 to 30:1 and v:b is from 1.5:1 to 8:1. The acrylic acid yield achieved using the bismuth molybdate type of catalyst at a pressure of 138 kPag (20 psig) and a temperature of 400° C. is 5.4% at 19% conversion of propane.
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Synthesis routes and methods IV

Procedure details

Apart from the above-described absorption of the reaction product comprising acrylic acid into a high boiling solvent mixture, other existing processes involve a total condensation of acrylic acid and of the water of reaction also formed in the course of the catalytic oxidation. The result is an aqueous acrylic acid solution which can be further worked up by distillation with an azeotropic agent (cf. DE-C 34 29 391, JA 11 24 766, JA 71 18 766, JA 71 18 966-R, JA 71 18968-R, JA-72 41 885) or by an extraction process (cf. DE-A 2 164 767, J5 81 40-039, J4 80 91 013). In EP-A 551 111, the mixture of acrylic acid and byproducts from the catalytic gas phase oxidation is contacted with water in an absorption tower and the resulting aqueous solution is distilled in the presence of a solvent which forms an azeotrope with polar low boilers such as water or acetic acid. DE-C 23 23 328 describes the removal of acrylic acid from an aqueous acrylic acid esterification waste liquor or an aqueous acrylic acid solution as formed in acrylic acid production by oxidation of propene or acrolein by extraction with a specific mixture of organic solvents.
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Synthesis routes and methods V

Procedure details

5 g/h of a 50% by weight hydrogen peroxide solution and a gas mixture of 2.8 Nl/h propene and 20 Nl/h nitrogen preheated to the evaporation temperature were dosed into the evaporator (100° C.). The gas mixture exiting out of the evaporator was passed in the reactor over a catalytic bed of 10 g TS-1 and 10 g glass spheres. The molar dosing ratio was 1.7 moles propene per mole hydrogen peroxide. A hydrogen peroxide conversion of 100%, a propene conversion of 25% and a propene oxide yield relative to converted propene of 30% were achieved. Propane diol, hydroxyacetone, propanal, propionic acid, acetic acid, formic acid and formaldehyde are identified as byproducts.
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